1-(4-methoxybenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Description
The compound 1-(4-methoxybenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with a 4-methoxybenzenesulfonyl group and a 4-methoxyphenyl carboxamide moiety. Its molecular formula is C₂₀H₂₃N₃O₅S, with a molecular weight of 417.47 g/mol. The dual methoxy groups on both aromatic rings contribute to its electronic and steric properties, influencing solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-5-3-16(4-6-17)21-20(23)15-11-13-22(14-12-15)28(24,25)19-9-7-18(27-2)8-10-19/h3-10,15H,11-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWWNXSXZGAROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chloride and a suitable base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxybenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key SAR Insights:
- Sulfonyl Group : Replacing the 4-methoxybenzenesulfonyl group with electron-withdrawing substituents (e.g., 3-fluorophenyl) enhances binding to pain-related targets .
- Complexity vs. Activity : V011-2749’s acetyl-carbamoyl extension increases molecular weight (>530 g/mol), which may limit oral bioavailability compared to simpler analogs .
Physicochemical Properties
- Solubility: The dual methoxy groups in the target compound enhance water solubility relative to non-polar analogs like N-(4-methoxyphenyl)-1-(phenylsulfonyl) ().
- Purity : Analogs such as 10c and V011-2749 achieved >98% purity via column chromatography or HPLC, suggesting robust synthetic protocols .
Therapeutic Potential
Biological Activity
The compound 1-(4-methoxybenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-[3-(benzylsulfamoyl)-4-methoxybenzoyl]piperidine-4-carboxamide , with the molecular formula . Its structure includes a piperidine ring, methoxy groups, and a sulfonyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 421.50 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 3.5 |
Anticancer Properties
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth at nanomolar concentrations. The compound was found to induce apoptosis through the activation of intrinsic pathways, leading to mitochondrial dysfunction and caspase activation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed that it possesses activity against several bacterial strains, suggesting potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer signaling pathways.
- Receptor Modulation : It can modulate receptor activity, affecting cellular responses to external signals.
- Gene Expression : It influences gene expression related to apoptosis and cell cycle regulation.
Research Findings and Future Directions
Research continues to explore the potential therapeutic applications of this compound. Ongoing studies are focusing on:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Combination Therapies : Investigating synergistic effects with other anticancer agents.
- Mechanistic Studies : Elucidating detailed pathways affected by the compound.
Q & A
Q. Table 1: Impact of Substituents on Enzyme Inhibition (Adapted from )
| Substituent (R) | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| 4-MeO-phenyl | 0.12 | CA IX |
| 3-Cl-phenyl | 0.45 | CA IX |
| 2-F-phenyl | 1.2 | CA IX |
Basic: How should researchers evaluate the stability of this compound under varying pH and temperature conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. Compounds with methoxy groups show stability at pH 6–8 but hydrolyze under acidic/basic conditions .
- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures. Piperidine carboxamides typically degrade above 150°C .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photooxidation products .
Advanced: What computational approaches are recommended to predict this compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS. Focus on piperidine ring flexibility and sulfonamide hydrogen bonding .
- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from .
- Docking Studies : Use Glide or Schrödinger Suite to predict binding affinities. For example, the methoxy group’s electron-donating effect enhances π-π stacking in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
